4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-17-9-3-5-10(6-4-9)18-13-12-11(7-8-20-12)15-14(16-13)19-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNHOKYMZDRTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxyphenoxy Group: This step involves the substitution reaction where a methoxyphenol derivative is introduced to the core structure.
Addition of the Methylsulfanyl Group: This is typically done through a nucleophilic substitution reaction where a methylthiol group is added to the core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified thieno[3,2-d]pyrimidine derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Differences:
Insight: The sulfur position significantly impacts electronic properties and biological activity. For instance, thieno[3,2-d]pyrimidines (II) exhibit stronger α₁-antagonism (antihypertensive effects) than isomer I, while isomer I outperforms in antiproliferative contexts .
Table 1: Substituent Variations and Bioactivity
Key Observations :
- Methoxy Groups : Para-methoxy substituents (e.g., 4-OPh(4-OMe)) enhance solubility and π-π stacking in kinase binding pockets .
- Methylsulfanyl (SMe) : Improves lipophilicity, aiding membrane penetration for antimicrobial activity .
- Chlorine Substituents : Increase electrophilicity but may elevate toxicity, as seen in .
Anticancer and Antiproliferative Activity
- Thieno[3,2-d]pyrimidines generally exhibit moderate antiproliferative activity compared to thieno[2,3-d] analogs. For example, thieno[2,3-d]pyrimidine derivatives (7a–d) showed IC₅₀ values <1 µM against A549 lung cancer cells, while thieno[3,2-d] analogs (4a–d) required higher concentrations .
- However, the target compound’s 4-methoxyphenoxy group may confer selectivity for kinase targets. In , thieno[3,2-d]pyrimidines with ortho-methoxy substituents achieved IC₅₀ = 5 nM against ALK mutants .
Antimicrobial Activity
- Thieno[3,2-d]pyrimidines with methylsulfanyl groups (e.g., 8-amino derivatives in ) inhibit Gram-positive bacteria (MIC = 8–16 µg/mL), comparable to ciprofloxacin . The target compound’s SMe group likely contributes to similar efficacy.
Kinase Inhibition
- In ALK inhibitor studies (), thieno[3,2-d]pyrimidines with 2-SMe and 4-OPh(4-OMe) substituents overcame G1202R resistance (IC₅₀ = 37 nM) . This highlights the scaffold’s adaptability for targeting kinase mutations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine?
- Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, Method F involves reacting a thieno[3,2-d]pyrimidine precursor (e.g., 19a) with sodium 4-methoxyphenolate under optimized conditions. Key steps include heating in a polar aprotic solvent (e.g., DMSO), purification via trituration with petroleum ether, and characterization by H-NMR to confirm substitution patterns (e.g., δ 3.85 ppm for methoxy groups) .
Q. How is the structural integrity of this compound validated after synthesis?
- Answer : Multi-modal characterization is essential:
- NMR : H and C NMR confirm substituent positions (e.g., methoxy and methylsulfanyl groups) and aromatic proton environments .
- Mass spectrometry : LC-MS (ESI) verifies molecular ion peaks and purity (>95%) .
- Melting point : Consistency with literature values (e.g., 139–146°C) ensures crystallinity and purity .
Q. What preliminary biological assays are recommended for screening its activity?
- Answer : Start with broad-spectrum assays:
- Antimicrobial : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines, leveraging structural similarities to PI3K inhibitors like GDC-0941 .
- Enzyme inhibition : Kinase profiling (e.g., PI3Kα) using ATP-competitive assays .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for target selectivity?
- Answer :
- Docking studies : Use software (e.g., AutoDock Vina) to predict binding poses in PI3Kα or microbial enzyme active sites, focusing on methoxyphenoxy and methylsulfanyl interactions .
- ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., logP, bioavailability) to prioritize derivatives .
- QSAR : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with biological activity to refine SAR .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Assay standardization : Control variables like cell passage number, solvent (DMSO vs. ethanol), and incubation time .
- Metabolic stability testing : Evaluate hepatic microsome stability to rule out false negatives due to rapid degradation .
- Orthogonal assays : Confirm antimicrobial activity via time-kill curves if MIC results conflict with disk diffusion .
Q. How to design a SAR study for derivatives of this compound?
- Answer : Focus on substituent variations:
- Phenoxy ring : Replace 4-methoxy with electron-withdrawing (e.g., nitro) or bulky groups to modulate target binding .
- Methylsulfanyl : Substitute with sulfone or sulfonamide to enhance solubility or hydrogen bonding .
- Core modification : Explore thieno[2,3-d]pyrimidine analogs to alter ring planarity and π-stacking .
Q. What techniques identify the primary biological target of this compound?
- Answer :
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate bound proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 knockout : Screen kinase-deficient cell lines to pinpoint sensitivity changes (e.g., PI3K vs. EGFR) .
- Thermal shift assay : Monitor protein melting temperature shifts upon compound binding to confirm target engagement .
Methodological Considerations
Q. How to address low yield during scale-up synthesis?
- Answer :
- Optimize stoichiometry : Adjust sodium phenolate ratios to minimize side reactions (e.g., hydrolysis) .
- Purification : Replace column chromatography with recrystallization (e.g., from ethanol/water) for cost-effective scaling .
- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .
Q. What analytical methods confirm compound stability under biological assay conditions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
